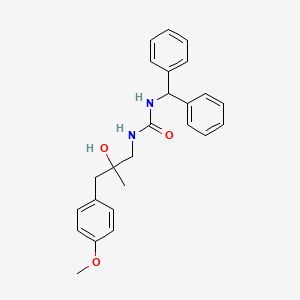
1-Benzhydryl-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzhydryl-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea is a complex organic compound characterized by its intricate molecular structure. This compound is part of the benzhydryl group, which consists of two benzene rings connected by a single methane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea typically involves multi-step organic reactions. One common approach is the reaction of benzhydryl chloride with a suitable amine under controlled conditions to form the urea derivative. The reaction conditions include the use of a strong base, such as triethylamine, and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzhydryl-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The urea group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of compounds with different functional groups.
Applications De Recherche Scientifique
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-Benzhydryl-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and methoxy groups can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity. The urea group can participate in hydrogen bonding and electrostatic interactions, affecting the compound's binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Benzhydryl-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea is unique due to its specific combination of functional groups and molecular structure. Similar compounds include:
Benzhydryl chloride: A precursor in the synthesis of this compound.
2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol: A structurally related compound with different functional groups.
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: Another compound with a similar methoxyphenyl group.
Propriétés
IUPAC Name |
1-benzhydryl-3-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-25(29,17-19-13-15-22(30-2)16-14-19)18-26-24(28)27-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,23,29H,17-18H2,1-2H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRBSALFSWJSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














